Pentyl ethanesulfinate

CAS No.: 62392-10-3

Cat. No.: VC19451116

Molecular Formula: C7H16O2S

Molecular Weight: 164.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62392-10-3 |

|---|---|

| Molecular Formula | C7H16O2S |

| Molecular Weight | 164.27 g/mol |

| IUPAC Name | pentyl ethanesulfinate |

| Standard InChI | InChI=1S/C7H16O2S/c1-3-5-6-7-9-10(8)4-2/h3-7H2,1-2H3 |

| Standard InChI Key | XTGRPWSWSJSWEZ-UHFFFAOYSA-N |

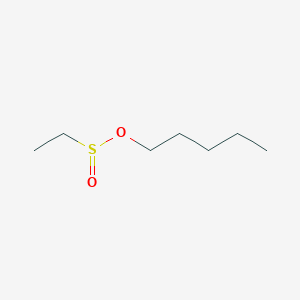

| Canonical SMILES | CCCCCOS(=O)CC |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

Pentyl ethanesulfinate is systematically named as pentyl ethanesulfinate, reflecting its ethanesulfinic acid (CH<sub>3</sub>CH<sub>2</sub>S(O)OH) backbone esterified with a pentanol-derived alkyl group. Its molecular formula is C<sub>7</sub>H<sub>16</sub>O<sub>2</sub>S, with a molar mass of 164.28 g/mol. The sulfinate functional group (−S(O)O−) confers electrophilic character at the sulfur center, enabling participation in nucleophilic substitutions and radical reactions .

Spectroscopic Signatures

While experimental spectral data for pentyl ethanesulfinate are unavailable, its structure predicts distinct spectroscopic features:

-

<sup>1</sup>H NMR: Signals for the pentyl chain (δ 0.8–1.6 ppm, multiplet) and ethyl group (δ 1.2–1.4 ppm, triplet; δ 3.0–3.2 ppm, quartet for S(O)O− adjacent CH<sub>2</sub>).

-

IR Spectroscopy: Strong absorption bands for S=O (1050–1150 cm<sup>−1</sup>) and S−O−C (900–1000 cm<sup>−1</sup>) .

Synthesis Methodologies

Alkylation of Sodium Ethanesulfinate

A primary route involves the reaction of sodium ethanesulfinate (CH<sub>3</sub>CH<sub>2</sub>S(O)ONa) with pentyl bromide (C<sub>5</sub>H<sub>11</sub>Br) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. This SN2 reaction proceeds via nucleophilic displacement, yielding pentyl ethanesulfinate and sodium bromide as a byproduct :

Reaction efficiency depends on the purity of the sulfinate salt and the absence of protic solvents, which can hydrolyze the intermediate.

Esterification of Ethanesulfinic Acid

Physical and Chemical Properties

Physicochemical Profile

| Property | Value/Description |

|---|---|

| Molecular Weight | 164.28 g/mol |

| Boiling Point | ~180–190°C (estimated) |

| Density | ~1.02–1.05 g/cm³ |

| Solubility | Miscible in organic solvents (e.g., dichloromethane, ethanol); insoluble in water |

| Refractive Index | ~1.45–1.47 (at 20°C) |

These estimates derive from comparisons with n-amyl acetate (boiling point 142°C, density 0.88 g/cm³) , adjusted for the sulfinate group’s polarity and molecular weight.

Stability and Reactivity

Pentyl ethanesulfinate is susceptible to hydrolysis in aqueous acidic or basic conditions, regenerating ethanesulfinic acid and pentanol. Storage under anhydrous conditions at 2–8°C is recommended to prolong shelf life . Its sulfinate group can act as a radical initiator or electrophile in C−S bond-forming reactions .

Reactivity and Applications

Role in Multi-Component Reactions

Sulfinate esters, including pentyl ethanesulfinate, are pivotal in photoredox-catalyzed reactions. For instance, γ-sulfonylamines are synthesized via four-component couplings involving styrenes, amines, and sulfinates . The pentyl group’s lipophilicity may enhance substrate solubility in nonpolar media, broadening reaction scope.

Sulfonylation and Alkylation

The compound serves as a sulfonylation agent in nucleophilic substitutions, transferring the ethanesulfonyl group to amines or alcohols. Its pentyl chain can also participate in Friedel-Crafts alkylations, though this remains unexplored in the literature .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume